molecular formula C21H20FN3O3S B2796618 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1040645-63-3

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2796618
CAS RN: 1040645-63-3
M. Wt: 413.47
InChI Key: YCACVCPLDLWEFN-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3S and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Several studies have focused on the synthesis of novel compounds with potential biological activities. For example, novel heterocyclic compounds derived from visnagenone or khellinone, showcasing structures that could be chemically related to the target compound, have been synthesized. These compounds were evaluated for their cyclooxygenase inhibition and displayed significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, novel dihydropyrimidine and hydroxamic acid hybrids were designed, synthesized, and shown to be potent inhibitors of Helicobacter pylori urease (R. Mamidala, S. R. S. Bhimathati, Aparna Vema, 2021).

Biological Evaluation and Activities

Compounds bearing the dihydropyrimidine core have been extensively studied for various biological activities. For instance, benzothiazole derivatives evaluated for their anticonvulsant activity highlighted the significance of fluorobenzyl groups, similar to those in the target compound, in enhancing biological efficacy (Dachuan Liu, Hong-jian Zhang, C. Jin, Zhe-Shan Quan, 2016). Additionally, rhodanine-3-acetic acid derivatives have been synthesized and shown to possess antimicrobial activity against a range of pathogens, demonstrating the potential antimicrobial applications of compounds with similar structural frameworks (M. Krátký, J. Vinšová, J. Stolaříková, 2017).

Potential Applications in Imaging and Diagnostics

The synthesis and application of radiolabeled compounds for imaging specific biological targets have been explored, with one study discussing the development of ligands for peripheral benzodiazepine receptors, indicating the potential of fluorinated compounds in diagnostic imaging (Ming-Rong Zhang, J. Maeda, Kenji Furutsuka, et al., 2003). This highlights the potential application of the target compound in imaging if structurally similar or functionally related.

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-28-18-8-4-14(5-9-18)12-23-19(26)10-17-11-20(27)25-21(24-17)29-13-15-2-6-16(22)7-3-15/h2-9,11H,10,12-13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCACVCPLDLWEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methoxybenzyl)acetamide

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